molecular formula C10H9N3O2 B2657216 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid CAS No. 1439899-44-1

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B2657216
CAS No.: 1439899-44-1
M. Wt: 203.201
InChI Key: JZQNZUGEXAGUEK-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridylmethylamine with imidazole-2-carboxylic acid under acidic conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar condensation methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification steps may include recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to changes in cellular pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-12-5-6-13(9)7-8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQNZUGEXAGUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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